molecular formula C18H30N2O5 B14426428 N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide CAS No. 82170-75-0

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide

Cat. No.: B14426428
CAS No.: 82170-75-0
M. Wt: 354.4 g/mol
InChI Key: NVYTZVHZLMIWPE-UHFFFAOYSA-N
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Description

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is an organic compound with the molecular formula C18H30N2O5 It is characterized by the presence of a phenylacetamide core substituted with bis(2-(2-methoxyethoxy)ethyl)amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide typically involves the reaction of 3-nitroaniline with bis(2-(2-methoxyethoxy)ethyl)amine under specific conditions. The nitro group is first reduced to an amino group, followed by acetylation to form the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for cost-effectiveness and efficiency, incorporating steps such as solvent recovery and recycling.

Chemical Reactions Analysis

Types of Reactions

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenylacetamide derivatives.

Scientific Research Applications

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(2-(2-methoxyethoxy)ethyl)amino groups may facilitate binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(bis(2-methoxyethyl)amino)phenyl)acetamide
  • N-(4-(bis(2-methoxyethyl)amino)phenyl)acetamide

Uniqueness

N-(3-{Bis[2-(2-methoxyethoxy)ethyl]amino}phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bis(2-(2-methoxyethoxy)ethyl)amino groups enhances its solubility and potential interactions with biological targets, distinguishing it from other similar compounds .

Properties

CAS No.

82170-75-0

Molecular Formula

C18H30N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-[bis[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide

InChI

InChI=1S/C18H30N2O5/c1-16(21)19-17-5-4-6-18(15-17)20(7-9-24-13-11-22-2)8-10-25-14-12-23-3/h4-6,15H,7-14H2,1-3H3,(H,19,21)

InChI Key

NVYTZVHZLMIWPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCOCCOC)CCOCCOC

Origin of Product

United States

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